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Compound of Interest

Compound Name: Bis[(-)-pinanediolato]diboron

Cat. No.: B2718788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several

state-of-the-art enantioselective Miyaura borylation reactions. The Miyaura borylation is a

powerful palladium-catalyzed cross-coupling reaction that installs a boronic ester onto an

organic molecule, a crucial step in the synthesis of complex molecules, including

pharmaceuticals. The enantioselective variant of this reaction allows for the creation of chiral

molecules with high stereocontrol, which is of paramount importance in drug development

where enantiomers can exhibit vastly different biological activities.

The following sections detail protocols for the synthesis of various classes of chiral

organoboron compounds, including axially chiral biaryls, γ-borylated amides, and α-stereogenic

γ-aryl allylboronates. Each section includes a summary of the reaction's performance, a

detailed experimental protocol, and a visualization of the workflow or catalytic cycle.

Palladium-Catalyzed Desymmetrizing Borylation for
Axially Chiral Biaryls
This protocol describes an efficient method for the synthesis of axially chiral biaryl

monoboronates through a desymmetrizing C(sp²)–B cross-coupling of achiral 1,1′‐biaryl‐2,6‐

diyl bis(nonaflates).[1][2][3] The reaction utilizes a palladium catalyst with a chiral phosphine

ligand, (S,S)‐f‐Binaphane, and a copper(I) co-catalyst to achieve high enantioselectivity. A
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subsequent kinetic resolution of the monoborylated product further enhances the enantiomeric

ratio.[1][2]

Data Presentation
Substrate (Biaryl
bis(nonaflate))

Product (Axially
Chiral Boronate)

Yield (%) e.r.

Diphenyl

(R)-2-Bpin-2'-

nonafluorobutanesulfo

nyl-1,1'-binaphthyl

85 98:2

3,3'-Dimethyldiphenyl

(R)-2-Bpin-3,3'-

dimethyl-2'-

nonafluorobutanesulfo

nyl-1,1'-binaphthyl

78 97:3

4,4'-Di-tert-

butyldiphenyl

(R)-2-Bpin-4,4'-di-tert-

butyl-2'-

nonafluorobutanesulfo

nyl-1,1'-binaphthyl

82 99:1

Experimental Protocol
Materials:

1,1′‐Biaryl‐2,6‐diyl bis(nonaflate) (0.2 mmol)

Bis(pinacolato)diboron (B₂pin₂) (0.3 mmol)

[Pd(allyl)Cl]₂ (2.5 mol%)

(S,S)‐f‐Binaphane (5.5 mol%)

CuI (10 mol%)

CsF (0.6 mmol)

Toluene (2.0 mL)
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Procedure:

In a glovebox, add the 1,1′‐biaryl‐2,6‐diyl bis(nonaflate), bis(pinacolato)diboron, [Pd(allyl)Cl]₂,

(S,S)‐f‐Binaphane, CuI, and CsF to an oven-dried Schlenk tube equipped with a magnetic

stir bar.

Add toluene (2.0 mL) to the tube.

Seal the Schlenk tube and remove it from the glovebox.

Stir the reaction mixture at 60 °C for 24 hours.

After completion, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate) to afford the desired axially chiral biaryl monoboronate.

Determine the enantiomeric ratio by chiral HPLC analysis.

Visualization
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Caption: Experimental workflow for desymmetrizing borylation.

Rhodium-Catalyzed Enantioselective γ-Borylation of
Unsaturated Amides
This protocol outlines the rhodium-catalyzed asymmetric hydroboration of γ,δ-unsaturated

amides to produce chiral γ-borylated carbonyl compounds.[4][5][6] The reaction employs a

rhodium precursor and a chiral phosphoramidite ligand to achieve high enantioselectivity. The
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resulting γ-borylated amides are versatile intermediates for further synthetic transformations.[4]

[6]

Data Presentation
Substrate (γ,δ-
Unsaturated
Amide)

Product (γ-
Borylated Amide)

Yield (%) e.r.

(E)-N-Phenylhex-4-

enamide

(S)-N-Phenyl-4-

(4,4,5,5-tetramethyl-

1,3,2-dioxaborolan-2-

yl)hexanamide

79 97:3

(E)-N-Benzylhept-4-

enamide

(S)-N-Benzyl-4-

(4,4,5,5-tetramethyl-

1,3,2-dioxaborolan-2-

yl)heptanamide

82 96:4

(E)-N-Morpholino-5-

phenylpent-4-enamide

(S)-1-(Morpholino)-5-

phenyl-4-(4,4,5,5-

tetramethyl-1,3,2-

dioxaborolan-2-

yl)pentan-1-one

75 95:5

Experimental Protocol
Materials:

γ,δ-Unsaturated amide (0.5 mmol)

Pinacolborane (pinBH) (0.75 mmol)

[Rh(cod)₂]BF₄ (0.5 mol%)

(R)-DTBM-SEGPHOS (1.1 mol%)

Tetrahydrofuran (THF), anhydrous (2.5 mL)

Procedure:
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In a glovebox, add [Rh(cod)₂]BF₄ and (R)-DTBM-SEGPHOS to an oven-dried vial.

Add anhydrous THF (1.0 mL) and stir the mixture for 15 minutes at room temperature to form

the catalyst solution.

In a separate oven-dried vial, dissolve the γ,δ-unsaturated amide in anhydrous THF (1.5

mL).

To the substrate solution, add the pre-formed catalyst solution via syringe.

Add pinacolborane to the reaction mixture.

Seal the vial and stir the reaction at 40 °C for 12 hours.

Upon completion, cool the reaction to room temperature.

Quench the reaction by the slow addition of methanol (1 mL).

Concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate) to obtain the pure γ-borylated amide.

The enantiomeric ratio can be determined by chiral HPLC analysis after oxidation of the

borylated product to the corresponding alcohol.

Visualization

[Rh(cod)₂]BF₄
[Rh]-Ligand

Active Catalyst
(R)-DTBM-SEGPHOS

γ-Borylated Amide

 Catalytic Cycle

γ,δ-Unsaturated Amide

Pinacolborane

Catalyst
Regeneration
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Click to download full resolution via product page

Caption: Catalytic cycle for Rh-catalyzed hydroboration.

Nickel-Catalyzed Stereospecific Borylation of Allylic
Pivalates
This section provides protocols for the nickel-catalyzed Miyaura borylation of allylic pivalates,

which can be tuned to provide either the stereoretentive or stereoinvertive product with high

stereospecificity.[7][8][9][10] The choice of solvent is critical for controlling the stereochemical

outcome.[8][9]
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Substrate
(Allylic
Pivalate)

Ligand Solvent
Product
(Allylboro
nate)

Yield (%) e.s. (%)
Stereoch
emistry

(E)-

cinnamyl

pivalate

P(p-

CF₃C₆H₄)₃
Toluene

(E)-4,4,5,5-

tetramethyl

-2-(3-

phenylallyl)

-1,3,2-

dioxaborol

ane

90 98 Retention

(E)-

cinnamyl

pivalate

P(3,5-

(CF₃)₂C₆H₃

)₃

Acetonitrile

(E)-4,4,5,5-

tetramethyl

-2-(3-

phenylallyl)

-1,3,2-

dioxaborol

ane

85 96 Inversion

(E)-hex-2-

en-1-yl

pivalate

P(p-

CF₃C₆H₄)₃
Toluene

(E)-2-(hex-

2-en-1-

yl)-4,4,5,5-

tetramethyl

-1,3,2-

dioxaborol

ane

88 97 Retention

Experimental Protocols
Protocol A: Stereoretentive Borylation

Materials:

Allylic pivalate (0.2 mmol)

Bis(pinacolato)diboron (B₂pin₂) (0.4 mmol)

Ni(cod)₂ (5 mol%)
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P(p-CF₃C₆H₄)₃ (10 mol%)

K₃PO₄ (0.4 mmol)

Toluene (0.5 mL)

Procedure:

In a glovebox, add the allylic pivalate, B₂pin₂, Ni(cod)₂, P(p-CF₃C₆H₄)₃, and K₃PO₄ to an

oven-dried vial.

Add toluene (0.5 mL).

Seal the vial and stir the mixture at room temperature for 24 hours.

After the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of

Celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the stereoretentive

product.

Protocol B: Stereoinvertive Borylation

Materials:

Allylic pivalate (0.2 mmol)

Bis(pinacolato)diboron (B₂pin₂) (0.4 mmol)

Ni(cod)₂ (5 mol%)

P(3,5-(CF₃)₂C₆H₃)₃ (10 mol%)

K₃PO₄ (0.4 mmol)

Acetonitrile (0.5 mL)
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Procedure:

Follow the same procedure as Protocol A, but substitute P(3,5-(CF₃)₂C₆H₃)₃ for P(p-

CF₃C₆H₄)₃ and acetonitrile for toluene.

Visualization

Stereoretentive Pathway Stereoinvertive Pathway
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Caption: Divergent stereochemical pathways in Ni-catalyzed borylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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